molecular formula C11H17NO B2944846 2-(1-Phenyl-propylamino)-ethanol CAS No. 81133-69-9

2-(1-Phenyl-propylamino)-ethanol

Cat. No.: B2944846
CAS No.: 81133-69-9
M. Wt: 179.263
InChI Key: OYVPCGOQMHDTDD-UHFFFAOYSA-N
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Description

“2-(1-Phenyl-propylamino)-ethanol” seems to be a complex organic compound. It likely contains a phenyl group (a functional group with the formula -C6H5), a propylamino group (a functional group with the formula -NH2 attached to a propyl group), and an ethanol group (a functional group with the formula -CH2CH3OH) .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as pinacol boronic esters are synthesized using a radical approach .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds such as pinacol boronic esters undergo protodeboronation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure .

Scientific Research Applications

Controlled Release of Bioactives

Development of chitosan films incorporating β-cyclodextrin inclusion complexes for controlled release of bioactives has been studied, highlighting the potential of phenyl ethanol derivatives in enhancing the stability and controlled release properties of bioactive compounds in material science applications (Zarandona et al., 2020).

Electrochemiluminescence Applications

The study on electrogenerated chemiluminescence (ECL) utilizing Ru(phen)3(2+)/DBAE systems demonstrates the significant role of dibutylamino ethanol derivatives in improving ECL emission intensity, with potential applications in analytical chemistry and sensor technology (Parveen et al., 2013).

Biotechnological Production

Research on the biotechnological production of 2-phenylethanol from L-phenylalanine through microbial transformation processes, emphasizing environmentally friendly methods for producing natural flavors and fragrances, showcases applications in biotechnology and the food industry (Hua & Xu, 2011).

Green Chemistry in Synthesis

Studies focusing on the selective hydrogenation of styrene oxide to 2-phenyl ethanol over polyurea supported Pd–Cu catalyst in supercritical carbon dioxide explore green chemistry approaches to synthesizing valuable chemicals used in perfumes, soaps, and detergents (Yadav & Lawate, 2011).

Enhancement of Productivity

Research on enhancing 2-phenylethanol productivity by Saccharomyces cerevisiae through two-phase fed-batch fermentations using solvent immobilization suggests methods to increase the efficiency of bioconversion processes, important for the cosmetics and food industries (Serp, von Stockar, & Marison, 2003).

Mechanism of Action

The mechanism of action of “2-(1-Phenyl-propylamino)-ethanol” is not clear from the available information .

Safety and Hazards

While specific safety and hazard information for “2-(1-Phenyl-propylamino)-ethanol” was not found, related compounds such as Phenyl-1-propanol are considered hazardous and are harmful if swallowed .

Future Directions

The future directions for research on “2-(1-Phenyl-propylamino)-ethanol” could involve further exploration of its synthesis, chemical reactions, and potential applications .

Properties

IUPAC Name

2-(1-phenylpropylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-11(12-8-9-13)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVPCGOQMHDTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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